Lipophilicity Increase vs. 2‑Phenyl‑1H‑benzimidazol‑5‑amine Drives Differential Membrane Partitioning
The p‑methyl substituent on the 2‑aryl ring of 2‑p‑tolyl‑1H‑benzoimidazol‑5‑ylamine increases computed lipophilicity by 0.3 log units (XLogP = 2.9) compared with the 2‑phenyl analog (XLogP = 2.6) [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP = 2.9 |
| Comparator Or Baseline | 2-Phenyl-1H-benzimidazol-5-amine (CAS 1767-25-5): XLogP = 2.6 |
| Quantified Difference | ΔXLogP = +0.3 (approximately 1.2‑fold increase in log P) |
| Conditions | Computed value (XLogP3 algorithm, PubChem) |
Why This Matters
A 0.3 log unit increase in XLogP can translate to a measurable difference in passive membrane permeability and nonspecific protein binding, making the p‑tolyl congener a preferred starting point when enhanced lipophilicity is desired in a lead series.
- [1] PubChem. XLogP3 values: CID 1160251 (2.9); CID 1160252 (2.6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
